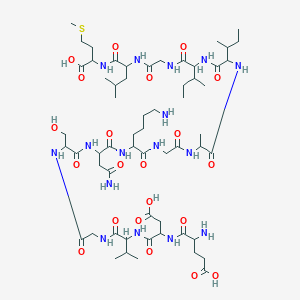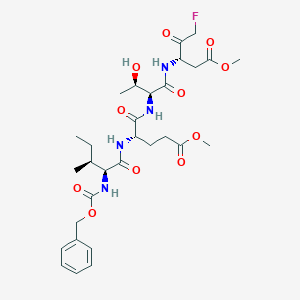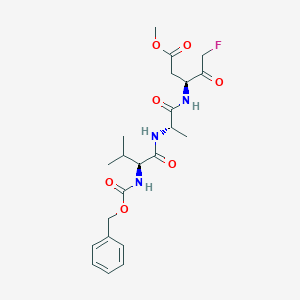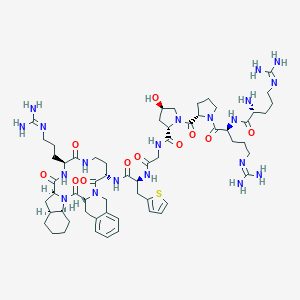
Amyloid beta-Protein (22-35)
Vue d'ensemble
Description
Amyloid beta-Protein (22-35) is a fragment of the larger Amyloid beta-Protein, which is a major component of the senile plaques found in Alzheimer’s disease . This fragment is produced in the body and has been found to have a cytotoxic effect on cultured neurons .
Synthesis Analysis
The synthesis of Amyloid beta-Protein (22-35) involves the proteolytic processing of a larger glycoprotein named Amyloid Precursor Protein (APP). APP is initially cleaved by β-secretase to yield a 99-residue peptide fragment that is further processed by γ-secretase to afford either the 40- or 42-residue variant of Amyloid beta-Protein .Molecular Structure Analysis
Amyloid beta-Protein (22-35) folds into a fibrillar structure with a cross-β architecture, referred to as 'amyloid fibril’ . The structure at the atomic level has been analyzed, providing a refined perspective to comprehend the role of Amyloid beta-Protein (22-35) in Alzheimer’s disease .Chemical Reactions Analysis
Amyloid beta-Protein (22-35) forms aggregates and typical amyloid fibrils resembling those of the beta-amyloid protein in neutral buffer solution . The aggregation behavior of this protein has been extensively studied, revealing the microscopic steps underlying amyloid formation .Physical And Chemical Properties Analysis
Amyloid beta-Protein (22-35) has a molecular weight of 1517.64 and is supplied as a solid form. It is soluble in water at a concentration of 100 mg/mL when ultrasonically treated .Applications De Recherche Scientifique
Amyloid Beta-Protein and Alzheimer's Disease
The beta amyloid (Aβ) protein, including its segment Amyloid beta-Protein (22-35), plays a crucial role in the pathogenesis of Alzheimer's disease (AD). This protein's propensity to aggregate and its neurotoxicity have been key in developing the amyloid cascade hypothesis, which posits that increased production of Aβ leads to neurodegeneration and dementia. This hypothesis has significantly influenced the development of therapeutic agents targeting Aβ (Verdile et al., 2004).
Structural Insights from Amyloid Peptide Assemblies
Studies using X-ray diffraction and electron microscopy have investigated the structure of assemblies formed by Amyloid beta-Protein (22-35) and related peptides. These peptides demonstrate a beta-sheet structure, which is characteristic of amyloid-forming proteins. This research has provided insights into the molecular interactions and structures that are potentially involved in neurodegenerative diseases like Alzheimer's (Bond et al., 2003).
Amyloid-Forming Peptides and Fibril Formation
The ability of specific segments of beta-amyloid proteins, such as Amyloid beta-Protein (22-35), to form amyloid-like fibrils has been a focus of research. Studies have shown that only certain sequences within beta-amyloid proteins are capable of forming these fibrils, providing insights into the mechanisms of fibril formation and its role in amyloid diseases (Jones et al., 2003).
Implications for Drug Design and Therapeutic Approaches
Research into the interactions and structural characteristics of Amyloid beta-Protein (22-35) has significant implications for drug design. Understanding the molecular basis of amyloid aggregation and the specific sequences involved can guide the development of therapeutic agents aimed at preventing or reversing the aggregation process, which is central to many neurodegenerative diseases, including Alzheimer's (Hughes et al., 2000).
Mécanisme D'action
Target of Action
Amyloid beta-Protein (22-35), also known as beta-Amyloid (22-35), primarily targets the amyloid precursor protein (APP) . APP is a transmembrane glycoprotein widely produced by brain neurons, vascular, and blood cells . The peptide fragment Ab(25-35) and Ab(22-35) are highly toxic segments of beta-amyloid peptides that promote inflammatory processes in astrocytes and fibrillary aggregation of Ab .
Mode of Action
Amyloid beta-Protein (22-35) interacts with its target, APP, through proteolytic cleavage . This interaction results in the formation of amyloid-beta (Aβ) peptides . The Aβ peptides, as monomers, are relatively non-pathogenic but they progressively aggregate into toxic oligomers, and deposit as amyloid plaques . The peptide behaves as a typical transmembrane helix in a lipidic environment, forming fibrillar aggregates, which suggests a direct mechanism of neurotoxicity .
Biochemical Pathways
The excessive production of Aβ peptides and APP serves as pathophysiologic stimuli for the initiation of various cell signaling pathways including apoptosis, necrosis, necroptosis, and autophagy which lead to neuronal cell death . Conversely, the activation of such pathways could also result in the abnormal generation of APP and Aβ peptides .
Pharmacokinetics
The pharmacokinetics of Amyloid beta-Protein (22-35) in the brain is a complex process. One of the main challenges of brain immunotherapy is the restricted delivery of antibodies to the brain . Bispecific antibodies that utilize the transferrin receptor (tfr) as a shuttle for transport across the blood–brain barrier (bbb) can access the brain better than traditional monospecific antibodies .
Result of Action
The accumulation of Aβ peptides and APP can exert neurotoxicity and ultimately neuronal cell death . High levels of APP are known to induce oxidative stress in patients with Alzheimer’s disease (AD) in which it has been shown that iron and copper accumulate in the vicinity of amyloid deposits as well as the co-occurrence of protein, nucleic acid, and lipid oxidation .
Action Environment
The action of Amyloid beta-Protein (22-35) is influenced by environmental factors. For instance, the peptide forms aggregates and typical amyloid fibrils resembling those of the beta-amyloid protein in neutral buffer solution . Moreover, cholesterol affects Aβ25–35 pore formation by a dual mechanism, i.e., by direct interaction with the peptide and by affecting membrane structure .
Propriétés
IUPAC Name |
4-amino-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAPIFTNDCCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H102N16O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394091 | |
| Record name | AC1MTOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid beta-Protein (22-35) | |
CAS RN |
144189-71-9 | |
| Record name | AC1MTOKN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)
![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)



